An In-Depth Technical Guide to the Chemical Properties and Synthesis of the Phoslactomycin Core
An In-Depth Technical Guide to the Chemical Properties and Synthesis of the Phoslactomycin Core
Chemical Properties of Phoslactomycins
Phoslactomycins are a family of natural products isolated from various Streptomyces species. They are characterized by a polyketide backbone featuring a distinctive δ-lactone ring, a phosphate ester, and a side chain terminating in a cyclohexyl or a modified cyclohexyl moiety. Variations in the side chain and substitutions on the core structure give rise to the different phoslactomycin analogues.
Below is a summary of the key chemical properties for Phoslactomycin A and B.
| Property | Phoslactomycin A | Phoslactomycin B |
| IUPAC Name | [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate | (1E,3R,4R,6R,7Z,9Z)-3-(2-Aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl dihydrogen phosphate |
| Molecular Formula | C₂₉H₄₆NO₁₀P | C₂₅H₄₀NO₈P |
| Molecular Weight | 599.6 g/mol | 513.568 g/mol |
| CAS Number | 122856-25-1 | 122856-26-2 |
Synthesis of the Phoslactomycin Core
The total synthesis of phoslactomycins is a complex undertaking that has been achieved through various convergent strategies. These approaches typically involve the synthesis of key fragments followed by their strategic coupling to assemble the final molecule. The syntheses of Phoslactomycin A and B highlight several key organic reactions and methodologies.
Total Synthesis of Phoslactomycin A
A convergent total synthesis of Phoslactomycin A has been reported, which relies on the coupling of two major fragments: a C1-C13 alkenyl iodide and a C14-C21 alkenyl stannane.
Key Experimental Protocols:
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Evans-Aldol Reaction: This reaction is crucial for establishing the stereochemistry at the C4 and C5 positions of the molecule. A chiral oxazolidinone auxiliary is used to direct the stereoselective aldol addition of an acetate-derived enolate to an aldehyde.
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Asymmetric Dihydroxylation: The stereocenters at C8 and C9 are introduced via a Sharpless asymmetric dihydroxylation of a trisubstituted alkene. This reaction utilizes a chiral ligand to direct the delivery of the osmium tetroxide catalyst to one face of the double bond.
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Ando Olefination: The unsaturated ester moiety in the lactone ring is constructed using an Ando olefination, which involves the reaction of an aldehyde with a phosphonate ylide.
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CuTC-mediated Stille Coupling: The final key step involves the coupling of the C1-C13 and C14-C21 fragments. A copper(I) thiophene-2-carboxylate (CuTC) mediated Stille coupling is employed to connect the alkenyl iodide and alkenyl stannane in the presence of the protected phosphate group.
Total Synthesis of Phoslactomycin B
The asymmetric total synthesis of (+)-Phoslactomycin B has also been achieved through a highly stereoselective approach. This synthesis showcases a different set of key reactions for the assembly of the core structure.
Key Experimental Protocols:
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Asymmetric Pentenylation: This reaction is employed early in the synthesis to establish a key chiral center.
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Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form a crucial carbon-carbon bond between two fragments.
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Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of the δ-lactone ring from a diene precursor. A Grubbs catalyst is typically used to facilitate this transformation.
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Stille Coupling: Similar to the synthesis of Phoslactomycin A, a Stille coupling is utilized for the union of two advanced intermediates.
Biosynthesis of Phoslactomycins
The biosynthesis of phoslactomycins is governed by a type I polyketide synthase (PKS) gene cluster. The assembly of the polyketide chain begins with a cyclohexanecarboxyl-CoA (CHC-CoA) starter unit and involves sequential additions of malonyl-CoA and ethylmalonyl-CoA extender units. Post-PKS modifications, including phosphorylation and the introduction of the aminoethyl group, are carried out by a series of tailoring enzymes to yield the final phoslactomycin structures.
Conclusion
The phoslactomycins represent a fascinating class of natural products with significant therapeutic potential. While specific data for Phoslactomycin C remains elusive in the public domain, the successful total syntheses of Phoslactomycin A and B have provided a robust framework for accessing and modifying the core structure of this family. The detailed synthetic protocols and biosynthetic insights presented in this guide offer a valuable resource for researchers engaged in the discovery and development of novel phosphatase inhibitors. Further exploration into the synthesis and biological activity of other phoslactomycin analogues is warranted to fully unlock the therapeutic promise of this important class of molecules.
